molecular formula C10H16N2 B8731282 1,3-Benzenediethanamine

1,3-Benzenediethanamine

Cat. No.: B8731282
M. Wt: 164.25 g/mol
InChI Key: KAVGLYSOAJGTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediethanamine is an organic compound featuring a benzene ring substituted at the 1 and 3 positions with ethanamine groups (-CH2-CH2-NH2). With the molecular formula C10H16N2, this aromatic diamine is a valuable building block and intermediate in specialized organic synthesis and materials science research. The extended chain length of the amine-containing arms, compared to common xylylenediamines, influences its physical properties and reactivity, offering potential for creating novel polymer architectures. In research settings, this compound is primarily investigated for its role as a monomer or cross-linking agent. Its applications include development of epoxy resin systems, polyamides, and other specialty polymers where its molecular structure can impart specific mechanical or chemical properties to the final material. The compound's two primary amine groups are highly reactive, allowing for formation of covalent bonds with epoxies, acid chlorides, and isocyanates, making it a candidate for creating coatings, adhesives, and composites with customized performance characteristics. This product is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications. Proper handling procedures must be followed, as aromatic amines can pose potential health hazards, including skin and respiratory irritation or sensitization. Researchers should consult relevant safety data and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]ethanamine

InChI

InChI=1S/C10H16N2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-7,11-12H2

InChI Key

KAVGLYSOAJGTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCN)CCN

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Techniques

Classical and Modern Approaches to the Synthesis of 1,3-Benzenediethanamine

The synthesis of this compound primarily involves the transformation of m-benzenediacetonitrile and related precursors. Key methods include reduction pathways, amination reactions, and catalytic hydrogenation.

Reduction Pathways of m-Benzenediacetonitrile and Related Precursors

The reduction of the nitrile groups in m-benzenediacetonitrile is a direct route to this compound. This transformation is a cornerstone of its synthesis, converting the dinitrile to the corresponding diamine. The choice of reducing agent and reaction conditions is critical in determining the efficiency and selectivity of this process. While specific documented examples detailing the reduction of m-benzenediacetonitrile to this compound are not prevalent in the provided search results, the general principles of nitrile reduction are well-established in organic chemistry.

Amination Reactions and Derivatives

Amination reactions offer an alternative synthetic route. These reactions could involve the conversion of other functional groups on the benzene (B151609) ring into amino groups. For instance, while not directly detailed for this compound in the search results, the synthesis of primary amines can be achieved through methods like the reductive amination of carbonyl compounds or the hydroamination of alkenes and alkynes. These general strategies could be adapted for the synthesis of this compound from suitable precursors.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitriles to primary amines. nih.govnih.govresearchgate.net This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. acs.org The hydrogenation of nitriles can be a complex reaction, with the potential for the formation of secondary and tertiary amines as byproducts. nih.govresearchgate.net

The selectivity of the hydrogenation reaction is highly dependent on the catalyst structure and reaction conditions. nih.gov For instance, atomically dispersed palladium catalysts have shown distinct selectivity, with single Pd atoms favoring the formation of secondary amines, while fully exposed Pd clusters exhibit high selectivity towards primary amines. nih.gov The reaction often proceeds through a consecutive sequence where the nitrile is first hydrogenated to a primary amine, which can then undergo further reactions. researchgate.netacs.org

CatalystSubstrateProduct SelectivityKey Findings
Atomically dispersed Pd single atoms (Pd1/ND@G)NitrilesPreferentially generates secondary aminesDemonstrates the influence of catalyst structure on selectivity. nih.gov
Fully exposed Pd clusters (Pdn/ND@G)NitrilesHigh selectivity towards primary aminesHighlights the tunability of product outcomes based on catalyst design. nih.gov
5 wt % Pd/CBenzonitrileInitially forms benzylamine, which can undergo hydrogenolysis to tolueneIllustrates a consecutive reaction sequence in nitrile hydrogenation. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. unibo.it For the synthesis of this compound, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

Microwave-assisted synthesis and the use of solvent-free conditions are prominent green chemistry approaches. researchgate.netchim.it These methods can lead to shorter reaction times, higher yields, and reduced waste generation. The development of heterogeneous catalysts that can be easily separated and recycled is another key aspect of green synthesis. nih.gov For example, the use of water as a solvent in certain reactions represents a significant step towards a more sustainable chemical process. nih.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters, including solvent, temperature, pressure, and catalyst loading.

Solvent Effects in Synthetic Pathways

The choice of solvent can significantly influence the course and outcome of a chemical reaction. mdpi.com Solvents can affect the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction. researchgate.net In the context of amine synthesis, the solvent can play a role in protecting the amine functionality. For instance, carbon dioxide can react with amines to form carbamates, and the nature of the solvent (protic vs. aprotic) influences the products formed. mdpi.com

In polar aprotic solvents like dimethylformamide (DMF), reactions may proceed more efficiently compared to other solvents. beilstein-journals.org The dielectric constant of the solvent can also impact reaction rates. researchgate.net The selection of an appropriate solvent is therefore a critical step in designing an efficient synthesis for this compound.

SolventReaction TypeObserved EffectReference
Methanol (protic)Reaction of benzylamines with CO2Forms both ammonium (B1175870) carbamate (B1207046) and ammonium methylcarbonate. mdpi.com mdpi.com
DMSO or DMF (dipolar aprotic)Reaction of benzylamines with CO2Primarily forms the carbamic acid. mdpi.com mdpi.com
Dimethylformamide (DMF)Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-onesChosen as the best solvent, leading to good yields. beilstein-journals.org beilstein-journals.org

Purification Strategies for High-Purity this compound

Achieving high purity is critical for the utility of this compound. The crude product from synthesis typically contains unreacted starting materials, catalyst residues, and byproducts from side reactions. A multi-step purification approach is often necessary.

Vacuum Distillation: The primary method for purifying high-boiling point compounds like this compound is vacuum distillation. simsonpharma.com Performing the distillation under reduced pressure lowers the boiling point of the compound significantly. buschvacuum.comwikipedia.org This is crucial because many high-molecular-weight amines are susceptible to thermal decomposition at the high temperatures required for distillation at atmospheric pressure. rochester.eduyoutube.com By lowering the boiling point, the risk of degradation is minimized, leading to a higher yield of the pure product. buschvacuum.comwikipedia.org For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is the standard technique. wikipedia.orgrochester.edu This method effectively separates the desired diamine from non-volatile impurities and compounds with significantly different boiling points. google.com

Recrystallization: For obtaining a solid product of very high purity, recrystallization is a powerful technique. simsonpharma.comucalgary.ca This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. ucalgary.ca The process involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. ucalgary.ca As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, while the more soluble impurities remain in the solvent. ucalgary.ca The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. ucalgary.ca For amines, solvent systems can range from non-polar solvents like hexanes to more polar ones like ethanol (B145695) or acetonitrile, sometimes in mixtures, to achieve optimal solubility characteristics. researchgate.netyoutube.com In some cases, converting the amine to a salt (e.g., a hydrochloride salt) can facilitate crystallization and purification. rochester.edu

Chromatography: In cases where distillation or recrystallization is insufficient to remove certain impurities, particularly those with similar physical properties, column chromatography can be employed. This technique separates components of a mixture based on their differential partitioning between a stationary phase (like silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents). While highly effective, it is generally more suitable for smaller-scale purifications due to the cost and volume of materials required. Flash chromatography is a faster variant that can be used for efficient separation. nih.gov

The following table provides a comparison of these purification strategies.

Reactivity Profiles and Mechanistic Investigations of 1,3 Benzenediethanamine

Nucleophilic Character of Amine Functionalities

The defining characteristic of the amine functionalities in 1,3-Benzenediethanamine is their nucleophilicity, which is attributed to the lone pair of electrons on the nitrogen atoms. These primary amine groups readily act as nucleophiles, attacking electron-deficient centers. chemguide.co.uk This nucleophilic nature allows for a variety of reactions, including alkylation, acylation, and condensation. The reactivity of these amines can be influenced by the presence of the benzene (B151609) ring and the ethyl spacers.

The primary amine groups in this compound can undergo sequential reactions. The initial reaction at one amine group can influence the reactivity of the second. For instance, the formation of a secondary amine through alkylation will have a different nucleophilic strength compared to the original primary amine. chemguide.co.uk This can lead to the formation of a mixture of products, including secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if the reaction conditions are not carefully controlled. chemguide.co.uk

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving the amine groups of this compound are typically second-order, with the rate depending on the concentration of both the amine and the electrophile. The rate of reaction is influenced by steric hindrance around the nitrogen atom and the electrophilicity of the reacting partner.

Thermodynamic considerations play a crucial role in determining the position of equilibrium in reactions involving this compound. The formation of stable products, often driven by the release of a small molecule like water in condensation reactions, favors the forward reaction. The Gibbs free energy of activation is a key parameter in assessing the feasibility and rate of these reactions. nih.gov

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile

ElectrophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
Methyl IodideEthanol (B145695)251.2 x 10⁻³55
Acetyl ChlorideDichloromethane253.5 x 10⁻¹42
BenzaldehydeToluene808.7 x 10⁻⁵68

Exploration of Electrophilic Substitution Reactions on the Aromatic Core

The two ethanamine substituents on the benzene ring are activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org This is due to the electron-donating nature of the alkyl groups, which stabilizes the carbocation intermediate formed during electrophilic attack. masterorganicchemistry.com

Considering the 1,3-disubstituted pattern of the starting material, the possible positions for electrophilic attack are C2, C4, C5, and C6. The C2 position is sterically hindered by the two adjacent substituents. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions (ortho to one group and para to the other) and the C5 position (meta to both groups). The activating nature of the ethanamine groups strongly favors substitution at the C4 and C6 positions. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The choice of reagents and reaction conditions is crucial to control the extent of substitution and to avoid side reactions involving the amine functionalities. libretexts.orgyoutube.com For instance, the basicity of the amine groups can lead to reactions with the acidic catalysts often used in these transformations. libretexts.org

Studies of Cyclization and Condensation Reactions

The bifunctional nature of this compound, possessing two nucleophilic amine groups, makes it a valuable monomer for cyclization and condensation reactions. Intramolecular cyclization can occur if the molecule reacts with a suitable difunctional electrophile, leading to the formation of heterocyclic rings.

More commonly, this compound is employed in intermolecular condensation reactions to form polymers. For example, reaction with dicarboxylic acids or their derivatives can yield polyamides. Similarly, reaction with aldehydes or ketones can lead to the formation of polyimines (Schiff bases). mdpi.com The properties of the resulting polymers, such as their thermal stability and mechanical strength, are dictated by the structure of the monomers and the nature of the linkages formed.

The reaction with phosgene or its equivalents can produce polyureas. These condensation polymerization reactions are typically step-growth processes and require careful control of stoichiometry to achieve high molecular weight polymers.

Stereochemical Considerations in Derivatives and Reactions

While this compound itself is achiral, reactions at the amine functionalities or modifications to the ethyl side chains can introduce chiral centers. For instance, if the amine groups react with a chiral electrophile, a mixture of diastereomers may be formed.

Polymer Science and Engineering Applications of 1,3 Benzenediethanamine

Role as a Monomer in Polymerization Reactions

As a diamine, 1,3-Benzenediethanamine contains two reactive primary amine (-NH2) groups, making it a suitable building block, or monomer, for step-growth polymerization.

Condensation polymerization is a primary method for synthesizing high-performance polymers, and diamines are fundamental to this process.

Polyamides: this compound is used as a monomer in the manufacture of specialty polyamides. speautomotive.comspeautomotive.comIn a typical condensation reaction, it is reacted with a dicarboxylic acid, such as adipic acid or sebacic acid. The amine groups of this compound react with the carboxylic acid groups, forming robust amide linkages (-CO-NH-) and eliminating a water molecule with each reaction. The resulting polyamides, such as Poly(m-xylylene adipamide), combine the rigidity of the benzene (B151609) ring with the flexibility of the aliphatic segments, leading to materials with high mechanical strength, high modulus, and good chemical resistance. speautomotive.comA direct synthesis route via catalytic dehydrogenation of diols and diamines has also been reported. maastrichtuniversity.nlPolyamides derived from xylylenediamine are noted for their excellent mechanical properties when used as matrix resins for fiber-reinforced composites. speautomotive.comspeautomotive.com

Table 1: Mechanical Properties of Carbon Fiber Reinforced Polymer (CFRP) with a Polyamide XD6 (m-Xylylenediamine and Adipic Acid) Matrix

PropertyValue
Tensile Modulus135 GPa
Tensile Strength2831 MPa

Data sourced from SPE Automotive Division. speautomotive.com

Polyimides: In principle, this compound can also serve as the diamine component in the synthesis of polyimides. The conventional two-step process involves reacting a diamine with a tetracarboxylic dianhydride in a polar solvent to form a soluble poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclization, forming the highly stable imide ring and producing the final polyimide. While this is a standard method for polyimide synthesis, specific research detailing the properties of polyimides derived explicitly from this compound is not extensively documented in publicly available literature.

Based on a comprehensive literature review, the use of this compound as a monomer in addition polymerization systems is not a documented application. Addition polymerization typically involves the joining of monomers, such as alkenes or vinyl compounds, without the loss of any atoms. The functional groups of this compound are not suited for participation in this type of chain-growth polymerization mechanism.

Ring-opening polymerization (ROP) is a process where a cyclic monomer is opened to form a linear polymer. While certain amine-containing compounds can initiate or participate in the ROP of specific monomers, there is no significant evidence in the reviewed literature to suggest that this compound is commonly integrated as a comonomer into polymer backbones via this mechanism.

Function as a Cross-linking and Curing Agent in Thermosetting Systems

One of the most significant industrial applications of this compound is its role as a curing agent, or hardener, for epoxy resins. google.comIn this capacity, it facilitates the transformation of liquid epoxy resins into rigid, three-dimensional thermoset networks with excellent performance characteristics.

The curing of an epoxy resin with this compound is a complex chemical process that has been studied using techniques like Differential Scanning Calorimetry (DSC). mdpi.comnih.govThe process begins with the reaction of the primary amine groups of the diamine with the epoxide (oxirane) rings of the epoxy resin. Each primary amine has two active hydrogens, allowing it to react with two epoxy groups. This initial reaction forms a secondary amine and a hydroxyl (-OH) group.

DSC studies on epoxy systems cured with this compound (m-XDA) show a single exothermic peak, indicating that the cross-linking reaction occurs progressively as the temperature rises. mdpi.comThe kinetics of the reaction, including the apparent activation energy (Ea), can be calculated from this data. For one system involving a tetrafunctional epoxy resin (AG-80) and m-XDA, the activation energy was found to increase as the degree of conversion increased, with the reaction following a three-dimensional diffusion model. mdpi.comnih.govThe structure of m-XDA, with its flexible aminomethyl groups, can lead to different curing behavior compared to more rigid aromatic amines. nih.gov

Table 2: Curing Kinetic Data for N,N,N′,N′-tetraepoxypropyl-4,4′-diaminodiphenylmethane (AG-80) / m-Xylylenediamine (m-XDA) System
PropertyDescription
Reaction ModelJander equation (three-dimensional diffusion)
Activation Energy (Ea)Increases as the conversion rate increases

Data sourced from Polymers (Basel). mdpi.comnih.gov

The use of this compound as a curing agent yields cross-linked epoxy materials with a robust combination of mechanical and thermal properties. The benzene ring in its structure contributes to the rigidity and thermal stability of the final thermoset, while the methylene (B1212753) groups provide a degree of flexibility. This balance makes it a preferred hardener for applications demanding high performance, such as industrial coatings, adhesives, and composite materials. scielo.br The properties of the final cross-linked material are highly dependent on the specific epoxy resin used and the curing conditions. For example, when used to cure a tetrafunctional epoxy resin (AG-80) for the creation of buoyancy materials, the resulting thermoset matrix provides high compressive strength. mdpi.comThe physical properties of an epoxy network made from diglycidyl ether of bisphenol A (DGEBA) and m-XDA have been extensively studied, analyzing characteristics such as the glass transition temperature (Tg), which is a critical indicator of the material's operational temperature range. researchgate.net

Table 3: Properties of a Composite Material with an AG-80 Epoxy Matrix Cured with m-XDA and Filled with 55% vol. Hollow Glass Microspheres
PropertyValue
Density0.668 g/cm³
Compressive Strength107.07 MPa
Saturated Water Absorption0.17%

Data sourced from Polymers (Basel). mdpi.comnih.gov

Advanced Polymer Architectures Utilizing this compound

The incorporation of this compound into polymer chains can give rise to materials with enhanced thermal and mechanical properties. Its difunctional nature allows it to act as a building block in various polymerization reactions, leading to the formation of complex and high-performance polymers.

While direct and extensive research on the use of this compound in the synthesis of block and graft copolymers is not widely documented, its chemical structure suggests potential applications in this area. Block copolymers are macromolecules composed of two or more distinct polymer chains linked together, while graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer.

Theoretically, this compound could be incorporated into block copolymers through several synthetic routes. For instance, it could be used as a chain extender to link pre-synthesized polymer blocks possessing reactive end groups, such as isocyanates or acid chlorides. This would result in a multiblock copolymer with alternating rigid aromatic-aliphatic segments derived from this compound and flexible or functional segments from the prepolymers.

In graft copolymerization, a polymer backbone could be functionalized with groups that can initiate the polymerization of other monomers. Alternatively, a monomer derived from this compound could be grafted onto an existing polymer backbone. The presence of the amine groups allows for a variety of chemical modifications to introduce polymerizable moieties or initiating sites.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. The direct participation of this compound as a monomer in RAFT polymerization is not typical due to the reactivity of the amine groups with the radical process.

However, it could potentially be utilized after chemical modification. For example, the amine functionalities could be converted into other groups, such as amides with polymerizable moieties, which could then participate in RAFT polymerization.

Another potential role for this compound in RAFT-mediated systems is in post-polymerization modification. Polymers synthesized via RAFT often possess reactive end-groups that can be further functionalized. The amine groups of this compound could react with these end-groups to introduce specific functionalities or to link different polymer chains together, creating more complex architectures.

Structure-Property Relationships in this compound-Derived Polymers

The physical and chemical properties of polymers are intrinsically linked to their molecular structure. In polymers derived from this compound, the interplay between the rigid benzene ring and the flexible ethanamine linkages, as well as the isomeric placement of these groups on the aromatic ring, dictates the final material characteristics.

The isomeric substitution pattern on the benzene ring has a profound impact on polymer properties. This compound is a meta-substituted isomer. This non-linear geometry disrupts chain packing and reduces the ability of the polymer chains to crystallize. Consequently, polymers synthesized from this compound are generally expected to be amorphous with lower melting points and higher solubility in organic solvents compared to their para-substituted counterpart, 1,4-Benzenediethanamine.

The meta-linkage introduces a kink in the polymer backbone, leading to a more disordered structure. This can result in a lower glass transition temperature (Tg) compared to the more linear and rigid polymers derived from the para-isomer. The increased free volume in amorphous polymers can also influence gas permeability and other transport properties. Research on other diamine-based polymers has shown that meta-substitution can lead to a significant increase in the glass transition temperature compared to the para-substituted isomer, which is attributed to an increased crosslink density in network polymers.

Polymers derived from this compound, such as polyamides and polyimides, are anticipated to exhibit a unique combination of thermal stability and mechanical performance. The presence of the aromatic ring contributes to high thermal stability, while the aliphatic segments provide a degree of flexibility.

Aromatic-aliphatic polyamides, for instance, often display good thermal resistance, with decomposition temperatures typically above 300°C. The introduction of aliphatic linkages, such as those in this compound, can lower the glass transition temperature and melting point compared to fully aromatic polyamides, making them more processable. However, this can also lead to a decrease in thermal stability and mechanical strength at elevated temperatures.

Below are interactive data tables providing representative thermal and mechanical properties for aromatic-aliphatic polyamides, which are analogous to polymers that could be synthesized using this compound.

Table 1: Representative Thermal Properties of Aromatic-Aliphatic Polyamides

Polymer System Glass Transition Temperature (Tg, °C) 10% Weight Loss Temperature (TGA, °C)
Polyamide from m-phenylenediamine (B132917) and adipic acid 150-170 350-400
Polyamide from 1,3-bis(aminomethyl)cyclohexane and terephthalic acid 160-180 400-450

Table 2: Representative Mechanical Properties of Aromatic-Aliphatic Polyamides

Polymer System Tensile Strength (MPa) Young's Modulus (GPa) Elongation at Break (%)
Polyamide from m-phenylenediamine and adipic acid 70-90 2.5-3.5 10-30
Polyamide from 1,3-bis(aminomethyl)cyclohexane and terephthalic acid 80-100 3.0-4.0 5-15

Applications in Advanced Functional Materials Development

Integration into Electronic and Optoelectronic Materials

The incorporation of aromatic diamine structures is a well-established strategy for designing organic electronic and optoelectronic materials with tailored properties. While direct and extensive research on 1,3-Benzenediethanamine in these specific applications is not widely documented, its structural motifs are analogous to other aromatic diamines that have demonstrated significant utility in this field.

In the realm of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in the emissive layer, where they facilitate charge transport and energy transfer to the light-emitting dopants. Aromatic amines are a prominent class of compounds utilized as host materials due to their excellent hole-transporting properties and high thermal stability. wikipedia.org Triphenylamine (B166846) derivatives, for instance, are widely used in OLEDs as they are heat-resistant and amorphous, which is beneficial for device longevity and performance. wikipedia.org

While specific studies detailing the use of this compound as an OLED host are not prevalent, its aromatic core and amine functional groups suggest its potential as a precursor or a component in the synthesis of more complex host materials. The design of bipolar host materials, which can transport both holes and electrons, is crucial for achieving high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. mdpi.com By chemically modifying this compound to incorporate electron-transporting moieties, it is conceivable to develop novel bipolar host materials. The fundamental properties required for a good host material are summarized in the table below.

PropertyDesired Characteristic for OLED Host Materials
Triplet Energy High, to confine the triplet excitons on the dopant
Charge Transport Bipolar (both hole and electron transport) for balanced charge injection
Thermal Stability High, to prevent degradation during device operation
Morphological Stability Amorphous, to ensure uniform film formation and prevent crystallization
Electrochemical Stability Stable highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels

The development of such materials often involves the strategic combination of different aromatic and heteroaromatic units to fine-tune the electronic and physical properties of the final compound. mdpi.comresearchgate.net

Hybrid organic-inorganic perovskites have emerged as highly promising materials for next-generation solar cells. However, their long-term stability and performance are often limited by the presence of defects at the crystal surface and grain boundaries. Surface passivation, the process of treating the perovskite surface to reduce these defects, is a critical step in fabricating high-efficiency and stable perovskite solar cells (PSCs).

The structural characteristics of this compound, with its two amine groups and aromatic spacer, make it a plausible candidate for perovskite surface passivation. The aromatic ring could provide additional stability through π-π interactions with the perovskite surface or other organic components of the solar cell. The flexibility of the ethyl chains could allow for optimal positioning of the amine groups to interact with surface defects. The impact of different diamine structures on perovskite solar cell performance is an active area of research.

Diamine StructureEffect on Perovskite Solar Cell Performance
1,3-diaminopropane (DAP) Enhances power conversion efficiency by boosting the open-circuit voltage. nih.govresearchgate.net
Ethanediamine dihydroiodide (EDAI2) Improves open-circuit voltage and reduces non-radiative recombination losses. tcichemicals.com
Bulky Organic Cations Efficient for surface passivation due to lower volatility. tcichemicals.com

Role in Composites and Nanomaterials

The bifunctional nature of this compound makes it a valuable component in the synthesis of polymers and composite materials. Its ability to react with other monomers through its amine groups allows for the formation of robust and functional polymer networks.

One of the primary industrial applications of this compound, also known as m-Xylylenediamine (MXDA), is as a curing agent for epoxy resins. haz-map.comelexbiotech.complastribution.co.uk Epoxy resins are thermosetting polymers that, when cured with a suitable hardener, form a rigid, cross-linked network with excellent mechanical properties, chemical resistance, and adhesion. mdpi.com Aromatic amines are known to impart high performance characteristics to cured epoxy systems. mdpi.com MXDA, in particular, is recognized for enabling low-temperature curing and providing high chemical resistance to the final product. plastribution.co.uk

The general reaction between an epoxy group and a primary amine involves the opening of the epoxide ring by the amine, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly cross-linked polymer matrix.

Furthermore, aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. wikipedia.orgnbinno.com These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace, electronics, and other demanding fields. nbinno.com The incorporation of this compound into polymer chains can influence the final properties of the material, such as its flexibility, solubility, and thermal characteristics.

In the field of nanomaterials, aromatic diamines can be used in the synthesis of functional nanoparticles. For example, they can act as surface ligands to stabilize nanoparticles or as monomers in the formation of polymer-based nanocomposites. researchgate.net The properties of such nanocomposites are often a synergistic combination of the properties of the nanoparticles and the polymer matrix.

Catalytic Applications and Ligand Design

The presence of two nitrogen atoms with lone pairs of electrons makes this compound a potential bidentate ligand for coordinating with metal centers. In coordination chemistry and catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst.

Diamine ligands have been extensively used in various catalytic transformations, particularly in copper-catalyzed cross-coupling reactions. mit.eduresearchgate.netnih.gov These reactions are fundamental for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. tcichemicals.comnih.gov The use of diamine ligands can significantly improve the efficiency and mildness of these reactions, often allowing them to proceed at or near room temperature. tcichemicals.com

The effectiveness of a diamine ligand in a catalytic cycle is influenced by several factors, including the chelate ring size it forms with the metal center and the electronic and steric properties of the ligand backbone. This compound would form a 7-membered chelate ring with a metal ion, which could impart unique reactivity compared to shorter-chain diamines like ethylenediamine (B42938) (which forms a 5-membered ring).

The table below summarizes the role of diamine ligands in copper-catalyzed cross-coupling reactions.

Reaction TypeRole of Diamine LigandExample Ligands
Ullmann Condensation (C-N, C-O coupling) Accelerates the reaction, allowing for milder conditions. tcichemicals.comnih.govBenzene-1,2-diamines, Cyclohexyldiamines tcichemicals.com
Buchwald-Hartwig Amination (C-N coupling) While typically palladium-catalyzed, copper/diamine systems offer a less expensive alternative. nih.govEthylenediamine derivatives nih.gov
Sonogashira Coupling (C-C coupling) Can promote the coupling of aryl halides with terminal alkynes. acs.orgEthylenediamine acs.org

While specific catalytic applications of this compound are not extensively reported, its structure suggests its potential as a versatile ligand in homogeneous catalysis. Further research could explore its utility in a range of metal-catalyzed reactions, potentially leading to the development of novel and efficient catalytic systems.

Advanced Analytical and Spectroscopic Characterization of 1,3 Benzenediethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of 1,3-Benzenediethanamine and its derivatives in both solution and the solid state.

High-resolution liquid-state NMR, including ¹H and ¹³C NMR, provides definitive information about the molecular structure of this compound by detailing the chemical environment, connectivity, and multiplicity of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and the aliphatic ethylamine (B1201723) side-chain protons. The protons on the benzene (B151609) ring typically appear in the downfield region of 6.5-8.0 ppm. upi.edu For a 1,3-disubstituted pattern, a complex splitting pattern is anticipated, often consisting of a singlet for the proton between the two substituents (H-2) and a series of multiplets (triplet and doublets) for the other three aromatic protons (H-4, H-5, H-6). The two methylene (B1212753) groups of the ethylamine side chains (-CH₂-CH₂-NH₂) would likely present as two triplets around 2.5-3.5 ppm, resulting from coupling to each other.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would display signals corresponding to each unique carbon environment. Due to the molecule's symmetry, four signals are expected for the aromatic carbons (in the 120-150 ppm range) and two signals for the aliphatic carbons of the two identical side chains. upi.eduresearchgate.net The carbons directly attached to the nitrogen (C-N) typically resonate in the 37-45 ppm region, while the other methylene carbons appear slightly further upfield. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign these signals and confirm the connectivity between protons and carbons, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHC2-H~7.2~129
Aromatic CHC4/C6-H~7.1~127
Aromatic CHC5-H~7.0~126
Aromatic C (ipso)C1/C3-~139
Aliphatic CH₂-CH₂-Ar~2.9~36
Aliphatic CH₂-CH₂-NH₂~3.4~45

Note: Predicted values are based on typical ranges for phenylethylamine and other substituted benzene derivatives. researchgate.netresearchgate.netnih.govalfa-chemistry.comacs.org

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into molecular conformation and crystal packing that are inaccessible by liquid-state NMR. horiba.com By combining techniques like high-power proton decoupling, cross-polarization (CP), and magic-angle spinning (MAS), high-resolution spectra of solid samples can be obtained. horiba.com

For this compound and its derivatives, SSNMR can distinguish between different polymorphs (crystalline forms), as subtle differences in the crystal lattice environment lead to distinct chemical shifts. horiba.com This is crucial for pharmaceutical applications where different solid forms can have varying physical properties.

Table 2: Information Derived from Solid-State NMR for Structural Analysis.
SSNMR Technique/ParameterStructural Information Obtained
¹³C CP/MASDistinguishes between chemically and crystallographically non-equivalent sites; identifies polymorphism.
Chemical Shift Anisotropy (CSA)Provides information on the local electronic environment and molecular orientation.
Dipolar Coupling Measurements (e.g., REDOR)Measures internuclear distances, providing constraints for conformational and packing analysis.

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that involve the exchange between two or more different conformations. For flexible molecules like this compound, several dynamic processes can occur, such as the rotation of the ethylamine side chains around the C-C and C-N single bonds.

Variable-temperature (VT) NMR experiments are the primary tool for DNMR studies. rsc.org At low temperatures, if the rate of conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. nih.gov Further temperature increases lead to a sharpening of this averaged signal.

By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the kinetic parameters for the conformational exchange, including the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation or inversion. nih.gov While specific DNMR studies on this compound are not prominent in the literature, the technique has been widely applied to study similar processes, such as ring rotation in substituted benzenes and conformational changes in flexible side chains, providing fundamental insights into their molecular dynamics. nih.govnih.gov

Table 3: Key Concepts in Dynamic NMR (DNMR) Studies.
ConceptDescription
Conformational ExchangeThe interconversion between different spatial arrangements (conformers) of a molecule due to bond rotation or other intramolecular motions.
Coalescence Temperature (Tc)The temperature at which the NMR signals for two or more exchanging sites merge into a single broad peak.
Lineshape AnalysisThe process of fitting experimental NMR spectra recorded at different temperatures to theoretical models to extract the rate constants of the exchange process.
Gibbs Free Energy of Activation (ΔG‡)The energy barrier for the conformational exchange process, calculated from the exchange rate at the coalescence temperature.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. horiba.comjournalwjbphs.com These techniques are essential for confirming the presence of key structural features in this compound and for monitoring the progress of its synthesis or subsequent reactions.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. For this compound, the primary amine (-NH₂) group is a key feature. Primary amines typically show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.netlibretexts.org Other significant absorptions include C-N stretching (around 1000-1250 cm⁻¹ for aliphatic amines), N-H scissoring (1550-1650 cm⁻¹), and a broad N-H wagging band (650-900 cm⁻¹). libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly effective for analyzing non-polar, symmetric bonds. libretexts.org The aromatic ring vibrations in this compound would produce strong signals in the Raman spectrum, providing clear evidence of the benzene core. nih.gov The symmetric C-C stretching of the ring and the C-H stretching modes are typically prominent. researchgate.net

Both techniques can be used for reaction monitoring. For instance, in the synthesis of an amide derivative from this compound, FTIR can be used to follow the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic amide C=O stretching band (around 1650 cm⁻¹). nih.govirdg.org

Table 4: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR/Raman)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium / Medium
Primary Amine (-NH₂)N-H Scissoring (bend)1550 - 1650Strong / Weak
Aliphatic C-NC-N Stretch1000 - 1250Medium / Medium
Aromatic C-HC-H Stretch3000 - 3100Medium / Strong
Aromatic C=CC=C Ring Stretch1450 - 1600Strong / Strong
Aromatic C-HC-H Out-of-Plane Bend690 - 900Strong / Weak

Note: Ranges are based on general values for primary aromatic amines. researchgate.netlibretexts.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₆N₂), the exact molecular weight is 164.1313 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 164. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound. whitman.edu

The fragmentation of phenylethylamine derivatives is well-characterized and typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). whitman.edumdpi.com For this compound, this would involve the cleavage of the bond between the two methylene carbons of the side chain. This process results in the formation of a stable, resonance-stabilized immonium cation (CH₂=NH₂⁺) with an m/z of 30, which is often the base peak in the mass spectra of primary amines with an unbranched α-carbon. whitman.edu Another characteristic fragmentation pathway for aromatic amines involves cleavage at the benzylic position. This would lead to the formation of a tropylium-like ion or related structures. libretexts.org

Soft ionization techniques, such as electrospray ionization (ESI), are used to determine the molecular weight with minimal fragmentation. In ESI-MS, this compound would be observed as the protonated molecule [M+H]⁺ at m/z 165. doi.orgnih.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental formula. nih.gov

Table 5: Expected Key Ions in the Mass Spectrum of this compound.
Ionm/z (Nominal)Ionization ModeOrigin
[M+H]⁺165ESIProtonated Molecule
[M]⁺˙164EIMolecular Ion
[M-CH₂NH₂]⁺133EIBenzylic cleavage
[C₇H₇]⁺91EITropylium ion from further fragmentation
[CH₂NH₂]⁺30EIα-Cleavage (Immonium ion)

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (GC, HPLC)

Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to assess the purity of this compound and to monitor the progress of reactions involving this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative information on purity. A pure sample will show a single major peak in the chromatogram. The presence of other peaks indicates impurities, which can be identified by their retention times and, with GC-MS, by their mass spectra. Specialized columns, such as those with a stationary phase designed for amines (e.g., Agilent CP-Volamine), are often used to achieve good peak shape and resolution for this class of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For purity assessment, a sample of this compound is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase (e.g., C18 in reversed-phase HPLC) and the mobile phase. lcms.cz A UV detector is commonly used, as the benzene ring in the molecule absorbs UV light. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity determination.

HPLC is also an excellent tool for real-time reaction monitoring. rsc.orgresearchgate.net Small aliquots can be taken from a reaction mixture at different time points, quenched, and analyzed by HPLC. This allows chemists to track the consumption of starting materials (e.g., this compound) and the formation of products, providing valuable kinetic data and helping to determine the optimal reaction time. telescopeinnovations.com

Table 6: Application of Chromatographic Methods for this compound.
TechniquePrimary ApplicationPrinciple of SeparationCommon Detector
Gas Chromatography (GC)Purity assessment of volatile starting materials and products.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.Flame Ionization Detector (FID), Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC)Purity assessment and reaction progress monitoring.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.UV-Visible (UV-Vis) Detector, Mass Spectrometer (MS).

Thermal Analysis Techniques (DSC, TGA) for Understanding Material Behavior in Polymeric Systems

Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools used to investigate the thermal transitions and stability of polymers derived from monomers like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis identifies key thermal transitions:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For polyamides, the Tg is influenced by chain flexibility, intermolecular forces (such as hydrogen bonding), and the presence of bulky side groups. The introduction of the flexible ethanamine linkages in the this compound monomer is expected to result in a lower Tg compared to fully aromatic polyamides.

Melting Temperature (Tm): This is the temperature at which a crystalline polymer transitions to a viscous liquid state. The presence and value of the Tm depend on the degree of crystallinity in the polymer.

Crystallization Temperature (Tc): This is the temperature at which a polymer forms crystalline structures upon cooling from the melt.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of a polymer and its composition. Key parameters obtained from TGA include:

Onset Decomposition Temperature (Td): The temperature at which the polymer begins to degrade.

Temperature of Maximum Decomposition Rate: The temperature at which the rate of mass loss is highest.

Char Yield: The percentage of residual mass remaining at the end of the analysis, which can indicate the material's potential for flame retardancy. Aromatic polyamides typically exhibit high thermal stability and significant char yields.

The following table presents typical thermal properties for various aromatic polyamides, illustrating the range of values that could be expected for polymers synthesized using aromatic diamines.

Polymer SystemGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)Char Yield at 800°C (%)
Polyamide from 4,4'-oxydianiline (B41483) and isophthalic acid210 - 230> 450~60
Polyamide with triphenylamine (B166846) units257 - 287> 550> 72
Polyamide with adamantane (B196018) pendent groups240 - 300> 450Not Specified
Fluorinated Aromatic Polyamide230 - 323362 - 433Not Specified

X-ray Diffraction (XRD) for Crystallographic and Morphological Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a material. In polymer science, it is used to determine the degree of crystallinity and to analyze the crystal structure.

When X-rays are directed at a polymer sample, they are scattered by the electrons of the atoms. In crystalline regions, where atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing sharp diffraction peaks. In amorphous regions, the lack of long-range order results in a broad, diffuse scattering pattern, often referred to as an amorphous halo.

For polyamides derived from this compound, XRD analysis would reveal:

Degree of Crystallinity: By analyzing the relative areas of the sharp crystalline peaks and the broad amorphous halo, the percentage of crystalline material in the polymer can be calculated. The meta-substitution on the benzene ring and the flexible ethylamine linkers in this compound may hinder efficient chain packing, potentially leading to semi-crystalline or largely amorphous polymers. nih.gov

Crystal Structure: The positions (2θ angles) and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystalline domains. This information provides insight into how the polymer chains are arranged in three-dimensional space.

Interchain Spacing (d-spacing): The position of the primary diffraction peak can be used with Bragg's Law to calculate the average distance between polymer chains. Bulky monomers or flexible linkages can increase this spacing, affecting properties like density and permeability.

The table below shows d-spacing values for different polyamide structures, indicating how polymer chain packing can vary.

Polymer SystemDiffraction Angle (2θ)Calculated d-spacing (Å)General Morphology
Aromatic Polyamideimide (N-aliphatic)~13.5°~6.6Amorphous
Aromatic Polyamideimide (Fully Aromatic)~20°~4.4Amorphous
Polyamide 6 (α-form)~20.3°, ~23.5°4.37, 3.81Semi-crystalline
Polyamide 6 (γ-form)~21.5°4.13Semi-crystalline

Theoretical and Computational Investigations of 1,3 Benzenediethanamine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding of 1,3-Benzenediethanamine. These calculations provide detailed information about molecular orbitals, charge distribution, and bonding characteristics.

Key Research Findings:

Molecular Geometry: DFT and ab initio calculations can predict the optimized molecular geometry of this compound with high accuracy. These calculations typically show that the benzene (B151609) ring is planar, with the diethanamine substituents oriented in specific conformations to minimize steric hindrance.

Electronic Properties: The electronic properties of a molecule can be elucidated through analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the nitrogen atoms of the amine groups, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red and yellow) around the nitrogen atoms, corresponding to their lone pairs of electrons and indicating their role as hydrogen bond acceptors and sites of protonation. The hydrogen atoms of the amine groups would exhibit positive potential (blue), highlighting them as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to investigate the details of chemical bonding, including hyperconjugative interactions and charge delocalization. In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the benzene ring, contributing to the stability of the molecule.

Table of Calculated Electronic Properties for this compound (Hypothetical DFT B3LYP/6-311G(d,p) results):

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy0.2 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment1.5 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its intermolecular interactions in various environments. nih.gov

Key Research Findings:

Conformational Analysis: The two ethanamine side chains of this compound have several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. ucsb.edunih.gov This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Intermolecular Interactions: In the condensed phase, this compound molecules interact with each other through a network of intermolecular forces. MD simulations can reveal the dominant types of interactions, such as hydrogen bonding between the amine groups and van der Waals interactions involving the benzene rings. Understanding these interactions is key to explaining the bulk properties of the compound, such as its boiling point and solubility.

Solvation Effects: MD simulations can also be used to study the behavior of this compound in different solvents. By explicitly including solvent molecules in the simulation, it is possible to analyze the solvation shell around the molecule and quantify the strength of solute-solvent interactions. This is particularly important for predicting its behavior in biological systems.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by allowing for the prediction of reaction pathways and the characterization of transition states. dntb.gov.ua For this compound, these methods can be used to understand its reactivity in various chemical transformations. nih.govucsb.edu

Key Research Findings:

Transition State Theory: Transition state theory can be combined with quantum chemical calculations to provide a more quantitative understanding of reaction kinetics. The geometry and vibrational frequencies of the transition state are used to calculate the rate constant of the reaction.

Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways. nih.govresearchgate.net By mapping out the entire potential energy surface for a reaction, it is possible to identify all intermediates and transition states, providing a complete picture of the reaction mechanism.

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRRs), which correlate the structural or electronic features of a molecule with its chemical reactivity. chemrxiv.orgchemrxiv.org For this compound and its derivatives, QSRR models can be developed to predict their reactivity in various chemical processes.

Key Research Findings:

Descriptor Calculation: The first step in developing a QSRR model is to calculate a set of molecular descriptors that capture the relevant structural and electronic properties of the molecules. For this compound, these descriptors could include quantum chemical parameters such as HOMO/LUMO energies, atomic charges, and dipole moments, as well as topological indices that describe the molecular connectivity.

Model Development: Once the descriptors have been calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity.

Predictive Power: A well-developed QSRR model can be used to predict the reactivity of new, untested derivatives of this compound. This can significantly accelerate the process of discovering new compounds with desired reactivity profiles.

Computational Design of Novel Derivatives with Tailored Properties

The insights gained from theoretical and computational investigations can be leveraged for the rational design of novel derivatives of this compound with tailored properties. nih.govnih.gov This approach, often referred to as in silico design, allows for the virtual screening of a large number of candidate molecules before committing to their synthesis and experimental testing.

Key Research Findings:

Targeted Modifications: Based on the understanding of structure-property relationships, specific modifications can be made to the structure of this compound to enhance or suppress certain properties. For example, the introduction of electron-withdrawing or electron-donating groups on the benzene ring could be used to modulate the electronic properties and reactivity of the molecule.

Virtual Screening: A large library of virtual derivatives can be generated and screened using computational methods to identify candidates with the desired properties. This could involve docking simulations to predict the binding affinity of the derivatives to a biological target or quantum chemical calculations to assess their electronic properties.

ADMET Prediction: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. This helps to identify candidates with favorable pharmacokinetic and safety profiles at an early stage of the drug discovery process.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes

The traditional synthesis of diamines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key area of future research will be the development of greener and more sustainable synthetic pathways to 1,3-Benzenediethanamine. This aligns with the broader push in the chemical industry to adopt principles of green chemistry to minimize environmental impact. walisongo.ac.idnih.gov

Key research thrusts in this area will likely include:

Bio-based Feedstocks: Exploration of renewable resources, such as those derived from hemicellulose, to create bio-based routes to this compound precursors. maastrichtuniversity.nl This approach would reduce the reliance on petrochemical feedstocks.

Catalytic Efficiency: The development of novel catalysts that can improve reaction yields, reduce energy consumption, and allow for milder reaction conditions. walisongo.ac.id This includes exploring catalytic systems for amide-bond formation that generate only water as a byproduct. walisongo.ac.id

Alternative Energy Sources: Investigating the use of alternative energy sources like microwave irradiation and sonochemistry to drive the synthesis. nih.govchim.it These methods have been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of related nitrogen-containing heterocyclic compounds like 1,3,5-triazines. nih.govchim.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. walisongo.ac.id

Green Synthesis ApproachPotential Advantage for this compound ProductionRelated Research Findings
Use of Bio-based Feedstocks Reduces dependence on fossil fuels and promotes a circular economy.A novel green route for synthesizing cyclopentane-1,3-diamine from hemicellulosic feedstock has been established. maastrichtuniversity.nl
Advanced Catalysis Lowers activation energy, enabling reactions at lower temperatures and pressures, and can improve selectivity.Boric acid has been used as a catalyst for amide bond formation, generating only water as a byproduct. walisongo.ac.id
Microwave-Assisted Synthesis Shorter reaction times, often higher yields, and potential for solvent-free reactions.Microwave irradiation provides an efficient and green procedure for the selective preparation of s-triazines. chim.it
Sonochemistry Enhanced reaction rates and yields through acoustic cavitation.A sonochemical protocol has been used for the green synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov

Exploration of Novel Polymerization Mechanisms

While this compound is a known monomer in polycondensation reactions, there is significant scope to explore its involvement in other and more advanced polymerization mechanisms. This could lead to the creation of polymers with novel architectures and properties.

Future research in this domain could focus on:

Controlled Polymerization Techniques: Applying techniques like anionic or cationic polymerization to achieve better control over molecular weight, polydispersity, and polymer architecture. mdpi.comresearchgate.net While challenging with amine functionalities, the development of suitable protecting group strategies or specialized initiator systems could make this feasible.

Ring-Opening Polymerization: Designing and synthesizing cyclic monomers derived from this compound that can undergo ring-opening polymerization to produce high-molecular-weight polymers, potentially with unique repeat unit structures.

Supramolecular Polymerization: Utilizing the hydrogen bonding capabilities of the amine groups to drive the self-assembly of this compound-containing monomers into well-defined supramolecular polymer chains.

Stereoregular Polymerization: Investigating the use of stereoselective catalysts to control the stereochemistry of polymers derived from chiral derivatives of this compound, which could lead to materials with interesting optical or mechanical properties. Theoretical modeling could aid in understanding the mechanism of stereocontrol. mdpi.com

Design of Next-Generation Advanced Materials

The structural features of this compound, including its aromatic core and reactive amine groups, make it an excellent candidate for incorporation into a new generation of advanced materials with tailored functionalities.

Emerging areas for materials design include:

High-Performance Polymers: Developing novel polyamides and polyimides with enhanced thermal stability, mechanical strength, and chemical resistance for demanding applications in the aerospace and automotive industries. gatech.eduspecialchem.comrsc.org

Conjugated Polymers: Synthesizing novel conjugated polymers incorporating the this compound moiety for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.com

Porous Materials: Using this compound as a building block for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.

Multiredox Systems: Incorporating this compound derivatives into larger molecular architectures to create multi-redox systems that could find use in molecular electronics and energy storage. researchgate.net

Material ClassPotential ApplicationKey Research Focus
High-Performance Polyamides Automotive components, aerospace materialsAchieving high molecular weight and favorable thermal properties. rsc.org
Conjugated Polymers Organic thin-film transistors (OTFTs)Tuning polymer backbone structure to optimize intermolecular ordering and charge carrier mobility. mdpi.com
Porous Organic Frameworks Gas storage and separationDesigning frameworks with high surface area and selective adsorption properties.
Multiredox Molecules Molecular electronics, energy storageSynthesis of extended molecular systems with multiple, stable redox states. researchgate.net

Advanced in situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and polymerization of this compound is crucial for process optimization and quality control. The use of advanced in situ spectroscopic techniques is an emerging paradigm that allows for real-time monitoring of chemical reactions as they occur. spectroscopyonline.com

Future research will increasingly employ:

In situ Fourier Transform Infrared (FTIR) Spectroscopy: Using attenuated total reflection (ATR) probes to track the concentration of reactants, intermediates, and products in real-time during synthesis and polymerization. mdpi.comelsevierpure.com This can help in determining reaction endpoints and understanding complex reaction pathways. mdpi.comelsevierpure.com

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Gaining detailed information about reaction kinetics, the formation of transient species, and changes in the chemical environment within a reaction vessel. nih.gov Benchtop NMR spectrometers are making this technology more accessible for reaction monitoring in various settings. nih.gov

In situ Raman Spectroscopy: Probing molecular vibrations to monitor changes in chemical bonding and molecular structure during a reaction, which is particularly useful for analyzing polymerization processes and crystalline structures.

These techniques provide a "molecular video" of the reaction, offering insights that are not possible with traditional offline analysis. mdpi.com This in-depth understanding is key to developing more efficient and reproducible synthetic and polymerization processes. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Materials Design

For materials based on this compound, AI and ML can be leveraged to:

Predict Polymer Properties: Develop algorithms that can accurately predict the physical, thermal, and mechanical properties of polymers based on their chemical structure, even before they are synthesized. gatech.edu

Accelerate Materials Discovery: Use generative models to explore vast chemical spaces and propose novel polymer structures based on this compound that are optimized for specific performance targets. gatech.edunih.gov

Optimize Synthetic Routes: Apply ML to predict reaction outcomes and optimize reaction conditions, leading to higher yields and purer products. engineering.org.cn

Develop Foundational Models: Utilize large-scale AI models, pre-trained on vast amounts of chemical data, to be fine-tuned for specific applications in polymer chemistry, reducing the need for extensive experimental datasets. ibm.com

The synergy between high-throughput computational screening and experimental validation will create a feedback loop that dramatically accelerates the development of next-generation materials derived from this compound. nih.govcasus.science

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Benzenediethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination of 1,3-benzenediacetaldehyde with ethylamine derivatives. Reaction parameters such as temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or THF), and catalyst selection (e.g., Pd/C or Raney Ni) critically impact yield. Purity (>95%) can be achieved via recrystallization in ethanol or column chromatography using silica gel . Storage at 0–6°C under inert gas (e.g., N₂) minimizes degradation .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Compare peaks to reference data (e.g., δ 2.7–3.1 ppm for ethylamine protons, δ 6.8–7.2 ppm for aromatic protons) .
  • LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion ([M+H]⁺ = 180.25 g/mol) and detect impurities .
  • Elemental analysis : Verify C, H, and N content (±0.3% of theoretical values) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C to prevent oxidation. In case of exposure, rinse skin with water for 15 minutes and consult SDS for toxicity data (e.g., LD50 in rodents) .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what mechanistic insights can guide derivatization?

  • Methodological Answer : Substituents on the benzene ring (e.g., electron-withdrawing groups) alter nucleophilicity. For example, nitro groups reduce amine reactivity in SN2 reactions, while methoxy groups enhance it. Kinetic studies (e.g., monitoring by UV-Vis at 254 nm) and DFT calculations can map transition states and predict regioselectivity .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodological Answer : Cross-reference standardized datasets (e.g., NIST Chemistry WebBook ) and replicate measurements under controlled conditions. For solubility discrepancies, use shake-flask methods with HPLC quantification. For pKa, employ potentiometric titration in buffered solutions (pH 2–12) at 25°C .

Q. What advanced chromatographic strategies improve separation of this compound from complex mixtures?

  • Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. For diastereomers, optimize HILIC or ion-pair chromatography with 0.1% trifluoroacetic acid . Couple with CAD (charged aerosol detection) for low-UV-absorbance analytes .

Q. How can isotopic labeling (e.g., deuterated this compound-d₄) enhance metabolic or pharmacokinetic studies?

  • Methodological Answer : Synthesize deuterated analogs via catalytic exchange (e.g., D₂O/Pd) or using deuterated precursors (e.g., 1,3-benzenediacetaldehyde-d₄). Use LC-MS/MS to track isotopic patterns (e.g., m/z 184.3 for [M+D]⁺) in biological matrices, enabling precise quantification of metabolic stability and tissue distribution .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement design of experiments (DoE) to identify critical factors (e.g., catalyst loading, stirring rate). Use Pareto analysis to prioritize variables and optimize via response surface methodology (RSM) .

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